8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one
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Description
Synthesis Analysis
The synthesis of this compound involves the oxidative cyclization of the corresponding 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst . The yield of the compound was reported to be 52% .Molecular Structure Analysis
The molecular structure of this compound has been established by X-ray diffraction . The 1-phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system . This conformation is in agreement with the anisotropic NMR shielding effect exerted by the phenyl ring over H-9 in solution .Physical and Chemical Properties Analysis
The compound is a white powder with a melting point of 232–234 °C . Its IR spectrum shows peaks at 1734 (OC=O), 1238, and 1203 (C-O) cm−1 .Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As it is not intended for human or veterinary use, it should be handled with appropriate safety measures in a research setting.
Future Directions
The future directions for research on this compound could involve exploring its potential biological and pharmaceutical activities, given that pyrazole derivatives are known to possess such activities . Further studies could also investigate its chemical reactions and mechanism of action in more detail.
Properties
IUPAC Name |
8-methoxy-3-methyl-1-phenylchromeno[4,3-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-16-17(20(19-11)12-6-4-3-5-7-12)14-10-13(22-2)8-9-15(14)23-18(16)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHURQVIRZJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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